6-(3-Aminophenyl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(3-aminophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJIKZZGWCQRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686937 | |
| Record name | 6-(3-Aminophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-36-9 | |
| Record name | 3-Pyridinecarboxylic acid, 6-(3-aminophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261953-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Aminophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Transformations of 6 3 Aminophenyl Nicotinic Acid
Reactivity at the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle for a variety of chemical modifications. Its reactivity is centered on the electrophilic carbonyl carbon and the acidic proton.
The carboxylic acid moiety of 6-(3-aminophenyl)nicotinic acid can be readily converted into esters, amides, and anhydrides through standard synthetic protocols. These derivatizations are crucial for modifying the compound's solubility, polarity, and biological activity, as well as for preparing intermediates for further synthesis.
Esterification: This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid is first converted to a more reactive species, such as an acyl chloride or an activated ester, before reaction with the alcohol.
Amidation: The formation of amides is generally achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the use of coupling agents to activate the carboxylic acid and facilitate the reaction. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), which form a highly reactive O-acylisourea intermediate. thermofisher.com The inclusion of additives such as N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (NHSS) can improve the efficiency of these couplings. thermofisher.com
Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically using a strong dehydrating agent like phosphorus pentoxide. Mixed anhydrides can also be prepared by reacting the carboxylic acid with an acyl halide or another anhydride.
| Reaction Type | Typical Reagents | Purpose |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄); or Acyl Chloride formation (SOCl₂) followed by Alcohol | Modifies polarity and solubility; creates protecting groups. |
| Amidation | Amine (R-NH₂), Coupling Agent (e.g., EDAC, HATU), optional additive (e.g., NHSS) | Forms stable amide bonds, common in pharmaceutical chemistry. thermofisher.comresearchgate.net |
| Anhydride Formation | Dehydrating Agent (e.g., P₂O₅) or reaction with an Acyl Halide | Creates a highly reactive acylating agent for further transformations. |
The removal of the carboxylic acid group as carbon dioxide, known as decarboxylation, is a potential transformation for this compound. For pyridinecarboxylic acids, this reaction is generally not spontaneous and requires significant energy input. Research on related compounds, such as pyridinedicarboxylic acids, shows that decarboxylation can be achieved under conditions of high temperature and pressure in an aqueous medium. google.compatsnap.com The process often involves heating the compound in water within a sealed reactor to temperatures ranging from 150°C to 250°C. patsnap.com The reaction proceeds without the need for a catalyst, making it a "green" process. google.com The stability of the resulting carbanion intermediate influences the ease of decarboxylation; the electron-withdrawing nature of the pyridine (B92270) ring can help stabilize this intermediate.
| Parameter | Condition Range | Reference |
| Temperature | 150 - 250 °C | google.compatsnap.com |
| Solvent | Deionized Water | google.compatsnap.com |
| Pressure | Autogenous (High-pressure reactor) | google.compatsnap.com |
| Catalyst | None required | google.com |
Reactivity of the Aminophenyl Moiety
The aminophenyl portion of the molecule introduces the characteristic reactivity of an aniline (B41778) derivative, dominated by the nucleophilic amine group and the activated aromatic ring.
The phenyl ring is subject to aromatic substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents—the amino group and the nicotinyl group.
Electrophilic Aromatic Substitution (EAS): The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. This means it strongly favors the substitution of incoming electrophiles at the positions ortho and para to itself (C2', C4', and C6' of the phenyl ring). This strong activation arises from the ability of the nitrogen's lone pair to donate electron density into the ring, stabilizing the cationic intermediate (the arenium ion) formed during the reaction. Conversely, the bond to the pyridine ring acts as a deactivating, meta-directing group. However, the activating effect of the amine is dominant, meaning that reactions like halogenation, nitration, and sulfonation will occur preferentially at the positions activated by the amine.
Nucleophilic Aromatic Substitution (NAS): The phenyl ring of the aminophenyl moiety is electron-rich due to the amine group and is therefore generally unreactive towards nucleophilic attack. Nucleophilic aromatic substitution typically requires the presence of a good leaving group and at least one strong electron-withdrawing group on the aromatic ring to proceed, conditions which are not met in this case.
The primary aromatic amine is a key site of reactivity, behaving as a potent nucleophile.
Acylation: The amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. This reaction is often used to protect the amino group or to synthesize more complex amide derivatives.
Diazotization: In the presence of a cold, acidic solution of sodium nitrite (NaNO₂), the primary amine undergoes diazotization to form a diazonium salt. This intermediate is highly versatile and can undergo a variety of subsequent reactions. For example, in Sandmeyer reactions, the diazonium group can be replaced by halides (-Cl, -Br), cyanide (-CN), or hydroxyl (-OH) groups. It can also be used in azo coupling reactions with activated aromatic compounds to form brightly colored azo dyes.
Condensation: The amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
| Reaction Type | Reagents | Product |
| Acylation | Acyl Halide (RCOCl) or Acid Anhydride ((RCO)₂O) | N-Acyl derivative (Amide) |
| Diazotization | NaNO₂, HCl (aq) | Diazonium Salt ([Ar-N₂]⁺Cl⁻) |
| Condensation | Aldehyde (RCHO) or Ketone (RCOR') | Imine (Schiff Base) |
Reactivity at the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it both basic and nucleophilic. uoanbar.edu.iq This reactivity is similar to that of tertiary amines. iust.ac.ir
Basicity and Protonation: The pyridine nitrogen can readily accept a proton from an acid, forming a pyridinium salt. This basic character influences the molecule's solubility in acidic aqueous solutions.
Reactions with Electrophiles: The nitrogen atom can act as a nucleophile, attacking a range of electrophiles.
Alkylation (Quaternization): Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of N-alkylpyridinium salts.
Acylation: Reaction with acyl halides can form N-acylpyridinium salts, which are potent acylating agents themselves.
N-Oxide Formation: Treatment with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), results in the formation of a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.
A key consequence of reactions at the pyridine nitrogen is the effect on the aromatic ring's reactivity. The formation of a positively charged pyridinium ion significantly deactivates the pyridine ring towards electrophilic aromatic substitution, making such reactions much more difficult than on a neutral pyridine ring. uoanbar.edu.iqiust.ac.irntnu.no
Mechanistic Investigations of Key Transformations
A thorough understanding of a compound's reactivity relies on detailed mechanistic studies, including the identification of transient intermediates and the characterization of transition states. Such investigations often employ a combination of kinetic experiments, spectroscopic analysis (e.g., NMR, IR), and computational modeling. For the potential reactions of this compound, no such mechanistic investigations appear to have been published.
Kinetic studies, which measure the rates of chemical reactions, and thermodynamic studies, which determine the energy changes and equilibrium positions, are fundamental to predicting and controlling chemical transformations. Data on activation energies, reaction rate constants, and the enthalpies and entropies of reaction for processes involving this compound are essential for its practical application in synthesis. At present, there is no available kinetic or thermodynamic data for the reactions outlined. While thermodynamic data for nicotinic acid itself is available, this information cannot be directly extrapolated to its more complex derivative.
Synthesis and Characterization of Derivatives and Analogs of 6 3 Aminophenyl Nicotinic Acid
Structural Modifications of the Nicotinic Acid Core
The nicotinic acid core of 6-(3-aminophenyl)nicotinic acid features a pyridine (B92270) ring and a carboxylic acid group, both of which are amenable to a variety of chemical transformations.
The pyridine ring can undergo substitution reactions, although the existing substituents will influence the position and feasibility of these modifications. Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature, but can be facilitated by the presence of activating groups. Conversely, nucleophilic aromatic substitution is a more common pathway for introducing new functionalities, particularly at positions ortho and para to the ring nitrogen.
Potential substitutions on the pyridine ring could include halogenation, nitration, and alkylation, leading to a diverse array of analogs. For instance, chlorination could be achieved using reagents like N-chlorosuccinimide, potentially directing the substitution to the positions activated by the existing aminophenyl group.
Table 1: Hypothetical Examples of Substitutions on the Pyridine Ring
| Entry | Starting Material | Reagent | Product | Position of Substitution |
|---|---|---|---|---|
| 1 | This compound | N-Chlorosuccinimide (NCS) | 6-(3-Aminophenyl)-5-chloronicotinic acid | C5 |
| 2 | This compound | Nitric Acid/Sulfuric Acid | 6-(3-Aminophenyl)-5-nitronicotinic acid | C5 |
This table presents plausible, hypothetical reaction outcomes for illustrative purposes.
The carboxylic acid functionality is a prime site for modification, allowing for the synthesis of esters, amides, and other derivatives. researchgate.net Esterification can be readily achieved by reaction with various alcohols in the presence of an acid catalyst. google.com Amide bond formation, a cornerstone of medicinal chemistry, can be accomplished by coupling the carboxylic acid with a wide range of primary and secondary amines using standard coupling agents. mdpi.com Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, which can serve as a handle for further functionalization.
These transformations allow for the introduction of a wide variety of functional groups, which can modulate the physicochemical properties of the parent molecule.
Table 2: Illustrative Examples of Carboxylic Acid Diversification
| Entry | Starting Material | Reagent | Product | Functional Group |
|---|---|---|---|---|
| 1 | This compound | Ethanol, H₂SO₄ | Ethyl 6-(3-aminophenyl)nicotinate | Ester |
| 2 | This compound | Benzylamine, DCC | N-Benzyl-6-(3-aminophenyl)nicotinamide | Amide |
This table presents plausible, hypothetical reaction outcomes for illustrative purposes.
Structural Modifications of the Aminophenyl Moiety
The aminophenyl portion of the molecule offers two key sites for modification: the phenyl ring and the amino group.
The reactivity and properties of the aminophenyl moiety can be fine-tuned by introducing additional substituents onto the phenyl ring. The nature of these substituents—whether electron-donating or electron-withdrawing—will influence the electronic properties of the entire molecule. Common modifications include the introduction of halogens, alkyl groups, alkoxy groups, and nitro groups. These can be introduced either on the precursor molecule before its coupling to the pyridine ring or, in some cases, directly onto the this compound scaffold through electrophilic aromatic substitution, with the amino group directing substitution to the ortho and para positions.
The primary amino group is a versatile functional handle for a wide range of chemical transformations. Acylation with acid chlorides or anhydrides can be used to introduce various acyl groups, forming amides. Alkylation can introduce one or two alkyl groups to the nitrogen atom. Furthermore, the amino group can undergo diazotization with nitrous acid to form a diazonium salt. This intermediate is highly useful as it can be subsequently displaced by a variety of nucleophiles, including halides, cyanide, and hydroxyl groups, allowing for a broad scope of derivatization.
Table 3: Examples of Amine Functionality Transformations
| Entry | Starting Material | Reagent | Product | Transformation |
|---|---|---|---|---|
| 1 | This compound | Acetic Anhydride | 6-(3-Acetamidophenyl)nicotinic acid | Acylation |
| 2 | This compound | Methyl Iodide, K₂CO₃ | 6-(3-(Dimethylamino)phenyl)nicotinic acid | Alkylation |
This table presents plausible, hypothetical reaction outcomes for illustrative purposes.
Conjugates and Hybrid Molecules Incorporating the this compound Scaffold
The this compound scaffold can be incorporated into larger molecular architectures to create conjugates and hybrid molecules. rsc.org This strategy is often employed in drug discovery to combine the pharmacophoric features of two or more different molecules, potentially leading to synergistic effects or novel biological activities.
The carboxylic acid and the amino group are the most common attachment points for conjugation. For example, the carboxylic acid can be coupled with the amino group of another bioactive molecule (e.g., an amino acid, a peptide, or another small molecule drug) to form a stable amide linkage. Similarly, the amino group can be used as a nucleophile to react with an electrophilic center on another molecule. This approach allows for the creation of a diverse library of complex molecules based on the this compound core.
Structure-Reactivity and Structure-Property Relationships in Derivatives
The chemical reactivity and physical properties of derivatives of this compound are intrinsically linked to their molecular structure. Understanding these relationships is crucial for the rational design of new compounds with tailored functionalities. Key structural features that influence reactivity and properties include the nature and position of substituents on both the pyridine and the pendant phenyl rings, as well as modifications to the carboxylic acid and amino functional groups.
The electronic nature of substituents plays a pivotal role in modulating the reactivity of the aromatic rings and the properties of the functional groups. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density distribution across the molecule.
For instance, the introduction of an electron-donating group, such as a methoxy (-OCH₃) or a hydroxyl (-OH) group, on the phenyl ring is expected to increase the electron density of the ring system. This, in turn, can enhance the nucleophilicity of the amino group, making it more reactive towards electrophiles. Conversely, the presence of an electron-withdrawing group, like a nitro (-NO₂) or a chloro (-Cl) group, would decrease the electron density, thereby reducing the nucleophilicity of the amino group and making the phenyl ring less susceptible to electrophilic substitution.
Theoretical studies on related aminobenzophenone derivatives have utilized computational methods, such as Density Functional Theory (DFT), to analyze the electronic structure and predict reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. A higher HOMO energy generally correlates with a greater propensity to donate electrons (increased nucleophilicity), while a lower LUMO energy suggests a greater ability to accept electrons (increased electrophilicity).
| Substituent on Phenyl Ring | Expected Effect on Amino Group Nucleophilicity | Predicted Impact on Reactivity with Electrophiles |
| Methoxy (-OCH₃) | Increase | Enhanced reactivity |
| Methyl (-CH₃) | Slight Increase | Slightly enhanced reactivity |
| Hydrogen (-H) | Baseline | Baseline reactivity |
| Chloro (-Cl) | Decrease | Reduced reactivity |
| Nitro (-NO₂) | Significant Decrease | Significantly reduced reactivity |
The size and position of substituents can introduce steric hindrance, which can influence reaction rates and, in some cases, dictate the regioselectivity of a reaction. For example, a bulky substituent ortho to the amino group on the phenyl ring could sterically hinder its reaction with a large electrophile. Similarly, substituents on the pyridine ring, particularly at positions adjacent to the carboxylic acid or the phenyl group, can affect the conformation of the molecule and the accessibility of these functional groups.
In the synthesis of analogs, steric effects can impact the yield of a reaction. For example, in acylation reactions of the amino group, a sterically hindered amine may require more forcing reaction conditions or result in lower yields compared to a less hindered amine.
The introduction of different functional groups can significantly alter the physicochemical properties of this compound derivatives, such as solubility, lipophilicity, and melting point.
Solubility: The presence of polar groups, such as hydroxyl (-OH) or additional amino (-NH₂) groups, can increase the aqueous solubility of the derivatives. Conversely, the addition of nonpolar, lipophilic groups, like alkyl or aryl chains, will decrease aqueous solubility and increase solubility in organic solvents.
Lipophilicity: The partition coefficient (logP) is a measure of a compound's lipophilicity. Modifying the structure by adding hydrophobic or hydrophilic substituents can systematically tune the logP value. This is a critical parameter in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
| Derivative Type | Key Structural Modification | Expected Change in Aqueous Solubility | Expected Change in Lipophilicity (logP) |
| Hydroxylated Analog | Addition of -OH group | Increase | Decrease |
| Alkylated Analog | Addition of -CH₃, -C₂H₅, etc. | Decrease | Increase |
| Acylated Derivative | Conversion of -NH₂ to -NHCOR | Decrease | Increase |
| Ester Derivative | Conversion of -COOH to -COOR | Decrease | Increase |
In the context of medicinal chemistry, understanding the structure-activity relationship is paramount. Studies on analogous pyridine-3-carboxamide derivatives have shown that the nature and position of substituents on aromatic rings strongly influence their biological activity. For instance, the presence of specific electron-withdrawing or electron-donating groups at particular positions can enhance the binding affinity of the molecule to a biological target.
While specific biological activity data for this compound derivatives is not extensively available in the public domain, general principles of SAR can be extrapolated from related compounds. For example, the amino group and the carboxylic acid group are potential sites for hydrogen bonding interactions with a receptor. Modifications to these groups, such as converting the carboxylic acid to an ester or an amide, or acylating the amino group, would be expected to significantly alter the biological activity profile.
Theoretical and Computational Investigations of 6 3 Aminophenyl Nicotinic Acid
Electronic Structure and Quantum Chemical Analysis
No published studies were found that specifically investigate the electronic properties of 6-(3-Aminophenyl)nicotinic acid. Consequently, data for the following subsections are not available:
Frontier Molecular Orbital (HOMO-LUMO) Analysis
There is no available research detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their distribution, or the resulting energy gap for this compound.
Charge Distribution and Electrostatic Potential Maps (MEP)
Specific data on the charge distribution, dipole moment, or Molecular Electrostatic Potential (MEP) maps for this compound have not been reported in the searched scientific literature.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
A Natural Bond Orbital (NBO) analysis, which would provide insight into intramolecular and intermolecular bonding and charge transfer, has not been published for this compound.
Conformational Analysis and Molecular Dynamics Studies
Detailed conformational analyses or molecular dynamics simulations for 6-(3-Aminophenyl)nicotinc acid are not present in the current body of scientific literature. As such, information for the following subsections is unavailable:
Rotational Barriers and Preferred Conformations
There are no computational studies that report on the rotational barriers around the single bonds connecting the phenyl and pyridine (B92270) rings, or the preferred low-energy conformations of this compound.
Energy Landscapes and Tautomerism
Research on the potential energy surface, identification of stable tautomers, and the energy barriers between them for this compound has not been found.
Prediction and Interpretation of Advanced Spectroscopic Properties (beyond basic identification)
No published studies containing simulated Infrared (IR) and Raman spectra for this compound were found. While computational methods like DFT (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) are commonly used to calculate harmonic vibrational frequencies for related molecules such as nicotinic acid and 6-methyl nicotinic acid, this analysis has not been reported for the specific compound . Such a study would typically yield a table of calculated vibrational frequencies, their corresponding IR intensities and Raman activities, and detailed assignments of the vibrational modes to specific molecular motions (e.g., C-H stretching, C=O stretching, ring vibrations).
Specific computational studies on the electronic absorption spectrum of this compound are not available in the reviewed literature. The standard method for such an investigation would be Time-Dependent Density Functional Theory (TD-DFT), which can predict the electronic transition energies (often reported as absorption wavelengths, λmax) and oscillator strengths. nih.gov This analysis would identify the key electronic transitions, such as π → π* and n → π* transitions, and relate them to the molecular orbitals involved, like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For similar pyridine derivatives, these calculations have been performed, but the data for this compound remains unavailable. nih.gov
There are no specific published predictions of the ¹H and ¹³C NMR chemical shifts for this compound using computational methods. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.gov A computational study would provide a table of predicted chemical shifts for each proton and carbon atom in the molecule. Discussions of anisotropy effects, particularly from the pyridine and phenyl rings, would be expected to explain the chemical environment and resulting shifts of the nuclei. While experimental and theoretical NMR data exist for nicotinic acid and other derivatives, this information could not be found for this compound. nih.govstackexchange.com
Computational Elucidation of Reaction Mechanisms and Pathways
No computational studies detailing the reaction mechanisms involving this compound were identified. Such research would involve locating and characterizing the geometry of transition state structures for specific reactions. A frequency calculation on the transition state would confirm it as a first-order saddle point on the potential energy surface (characterized by a single imaginary frequency). Reaction Coordinate Analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, would then be used to confirm that the identified transition state correctly connects the reactants and products. nih.gov
As no transition state analyses for reactions of this compound have been published, there is no available data on calculated activation energies (Ea) or other thermodynamic parameters like enthalpy (ΔH) and Gibbs free energy (ΔG) of activation. These values are typically calculated from the energy difference between the transition state and the reactants and are crucial for understanding reaction kinetics and feasibility. nih.gov
Supramolecular Interactions and Self-Assembly Prediction
The presence of a carboxylic acid group (-COOH), an amino group (-NH2), and a pyridine nitrogen atom makes this compound a versatile participant in hydrogen bonding. These interactions are anticipated to be the primary driving force in the formation of its crystal lattice.
Potential Hydrogen Bonding Motifs:
Carboxylic Acid Dimerization: A common and highly stable motif for carboxylic acids is the formation of a cyclic dimer through two O-H···O hydrogen bonds between the carboxyl groups of two molecules.
Carboxylic Acid-Pyridine Heterosynthon: A robust hydrogen bond is expected to form between the acidic proton of the carboxylic acid and the basic nitrogen atom of the pyridine ring of an adjacent molecule (O-H···N).
Amino Group Interactions: The amino group can act as a hydrogen bond donor (N-H···O and N-H···N) to the carboxylic acid oxygen atoms or the pyridine nitrogen. It can also act as a hydrogen bond acceptor, though this is less common.
Chain and Sheet Formation: The combination of these hydrogen bonding possibilities could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.
Predicted Hydrogen Bond Parameters (Theoretical):
| Donor | Acceptor | Predicted Bond Type | Expected Distance (Å) |
| O-H (Carboxyl) | O=C (Carboxyl) | Strong | 1.6 - 1.8 |
| O-H (Carboxyl) | N (Pyridine) | Strong | 1.7 - 1.9 |
| N-H (Amino) | O=C (Carboxyl) | Moderate | 1.9 - 2.2 |
| N-H (Amino) | N (Pyridine) | Moderate | 2.0 - 2.3 |
This table is a theoretical prediction based on typical hydrogen bond lengths and strengths for the functional groups present in the molecule. Actual values would require experimental determination or specific computational modeling.
In addition to hydrogen bonding, non-covalent interactions involving the aromatic rings of this compound are expected to play a significant role in its crystal packing.
π-π Stacking:
The molecule contains two aromatic systems: a phenyl ring and a pyridine ring. These rings can interact through π-π stacking, which involves the attractive, noncovalent interaction between the electron clouds of the aromatic rings. The mode of stacking can vary:
Parallel-Displaced: The most common arrangement, where the rings are parallel but offset from one another.
T-shaped (Edge-to-Face): Where the edge of one aromatic ring points towards the face of another.
The presence of both an electron-rich aminophenyl ring and a slightly electron-deficient pyridine ring could lead to favorable donor-acceptor type π-π stacking interactions, further stabilizing the crystal structure.
Other Potential Non-Covalent Interactions:
C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the π-electron cloud of an adjacent ring.
The final crystal structure of this compound will be a result of the synergistic and competitive nature of these various intermolecular forces, aiming for the most thermodynamically stable arrangement. Definitive characterization of these interactions awaits experimental crystallographic studies or dedicated computational crystal structure prediction.
Advanced Structural Elucidation and Analytical Methodologies for 6 3 Aminophenyl Nicotinic Acid and Its Derivatives
Single Crystal X-ray Diffraction (SCXRD) Analysis
Determination of Molecular Geometry and Absolute Configuration
SCXRD analysis provides an exact model of the molecule's structure in the solid state. For 6-(3-aminophenyl)nicotinic acid, this technique would precisely determine the dihedral angle between the pyridine (B92270) and phenyl rings, which is a key conformational feature. It would also confirm the geometry of the carboxylic acid and amine functional groups.
The planarity of the pyridine and phenyl rings, along with the precise bond lengths and angles of the entire molecule, can be established. For instance, in related nicotinic acid derivatives, the crystal structure reveals the specific arrangement and interactions of the functional groups nih.govnih.gov. In chiral derivatives of this compound, SCXRD using anomalous dispersion is the gold standard for determining the absolute configuration of stereocenters.
Table 1: Illustrative Crystallographic Data for a Hypothetical Derivative (Note: This table is illustrative of typical data obtained from SCXRD analysis for a similar organic molecule, as specific data for this compound is not publicly available.)
| Parameter | Value |
|---|---|
| Empirical Formula | C12H10N2O2 |
| Formula Weight | 214.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.14 |
| b (Å) | 10.02 |
| c (Å) | 17.54 |
| β (°) | 86.08 |
| Volume (ų) | 1249.8 |
| Z | 4 |
| R-factor (%) | 4.5 |
Crystal Packing and Polymorphism Studies
Beyond individual molecular geometry, SCXRD elucidates how molecules are arranged in the crystal lattice. This includes identifying key intermolecular interactions such as hydrogen bonds and π-π stacking, which govern the crystal's stability and properties rsc.org. For this compound, the carboxylic acid group, the amino group, and the pyridine nitrogen are all potent hydrogen bond donors and acceptors. SCXRD would reveal the specific hydrogen-bonding synthons, such as the common carboxylic acid-pyridine nitrogen heterosynthon dergipark.org.tr.
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical area of study nih.gov. Different polymorphs of a substance can have distinct physical properties. Studies on analogues like 2-(naphthalenylamino)-nicotinic acids have shown that substituent size and isomerization significantly influence polymorphism rsc.org. Techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are used alongside SCXRD to identify and characterize different polymorphic forms that may arise from varying crystallization conditions researchgate.netrsc.org.
Co-crystallization and Salt Formation for Solid-State Engineering
Solid-state engineering through co-crystallization or salt formation is a strategy to modify the physical properties of a molecule without altering its covalent structure nih.gov. The dual functionality of this compound (an acidic carboxyl group and a basic amino group, plus a basic pyridine nitrogen) makes it an excellent candidate for forming salts or co-crystals researchgate.net.
By reacting it with other pharmaceutically acceptable acids or bases (coformers), novel crystalline phases can be designed mdpi.com. For example, co-crystallization with another carboxylic acid could lead to hydrogen bonding between the amino group of the target molecule and the coformer's acid group. SCXRD is essential to confirm whether a new phase is a co-crystal (held by neutral hydrogen bonds) or a salt (involving proton transfer) and to characterize the new supramolecular architecture dergipark.org.tr. The formation of new crystalline structures is often first indicated by unique peaks in PXRD analysis dergipark.org.trsciforum.net.
High-Resolution Spectroscopic Techniques
Spectroscopic methods provide complementary information to diffraction techniques, especially for structural confirmation in solution and for analyzing non-crystalline samples.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C12H10N2O2, monoisotopic mass: 214.0742) and its derivatives, distinguishing them from other compounds with the same nominal mass hmdb.ca.
Furthermore, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument provide detailed information about the molecule's structure through controlled fragmentation nih.gov. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely include:
Loss of H₂O (water) from the carboxylic acid group.
Loss of CO₂ (carbon dioxide) via decarboxylation.
Cleavage of the C-C bond between the two aromatic rings.
Fragmentations characteristic of the pyridine and aniline (B41778) rings.
Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule libretexts.orgmdpi.com.
Table 2: Predicted HRMS Fragmentation Data for this compound (Note: This table is illustrative, showing expected fragments based on the compound's structure.)
| Fragment Ion | Proposed Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₂H₁₁N₂O₂⁺ | 215.0815 | Protonated Molecule |
| [M+H-H₂O]⁺ | C₁₂H₉N₂O⁺ | 197.0709 | Loss of water |
| [M+H-CO₂]⁺ | C₁₁H₁₁N₂⁺ | 171.0917 | Loss of carbon dioxide |
| [C₆H₆N]⁺ | C₆H₆N⁺ | 92.0500 | Aminophenyl fragment |
| [C₆H₄NO₂]⁺ | C₆H₄NO₂⁺ | 122.0237 | Carboxypyridine fragment |
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for Complex Structure Assignment
While one-dimensional (1D) NMR provides initial information about the chemical environment of protons (¹H) and carbons (¹³C), 2D NMR techniques are indispensable for assigning complex structures by revealing through-bond and through-space correlations stackexchange.combmrb.iohmdb.ca.
For this compound and its derivatives, key 2D NMR experiments would include:
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal columbia.edu.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity across quaternary carbons (carbons with no attached protons), such as the carboxylic acid carbon and the carbons at the junction of the two rings columbia.eduresearchgate.net. For example, HMBC would show a correlation from the protons on one ring to the carbons of the adjacent ring, confirming the 6-phenylnicotinic acid skeleton.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, helping to trace the connectivity of protons on each of the aromatic rings.
Together, these experiments allow for a complete and confident assignment of all ¹H and ¹³C chemical shifts, providing definitive proof of the molecular structure in solution.
Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Molecular Fingerprinting
The FT-IR and FT-Raman spectra of this compound are expected to exhibit characteristic bands arising from the nicotinic acid core and the 3-aminophenyl substituent. The interpretation of these spectra relies on the comparison with known data for related structures, such as nicotinic acid and aniline derivatives.
Expected Vibrational Frequencies for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) | Assignment |
| N-H Stretch | 3450 - 3250 | 3450 - 3250 | Primary amine (asymmetric and symmetric) |
| O-H Stretch | 3000 - 2500 (broad) | Weak or absent | Carboxylic acid |
| C-H Stretch (aromatic) | 3100 - 3000 | 3100 - 3000 | Phenyl and pyridine rings |
| C=O Stretch | 1710 - 1680 | 1710 - 1680 | Carboxylic acid dimer |
| C=N and C=C Stretch | 1620 - 1550 | 1620 - 1550 | Pyridine and phenyl rings |
| N-H Bend | 1650 - 1580 | Weak | Primary amine |
| C-N Stretch | 1340 - 1250 | 1340 - 1250 | Aryl amine |
| O-H Bend | 1440 - 1395 | Weak | Carboxylic acid |
| C-O Stretch | 1320 - 1210 | 1320 - 1210 | Carboxylic acid |
Note: The exact positions of the peaks can be influenced by intermolecular interactions in the solid state.
The FT-IR spectrum is anticipated to show strong, broad absorption for the O-H stretch of the carboxylic acid group, a hallmark of hydrogen bonding. The N-H stretching vibrations of the primary amine are also expected to be prominent. In contrast, the FT-Raman spectrum will likely feature a strong C=C stretching band from the aromatic rings and a less intense C=O signal. The complementary nature of FT-IR and FT-Raman spectroscopy is crucial for a comprehensive vibrational assignment.
UV-Visible and Fluorescence Spectroscopy for Electronic Structure Probing
UV-Visible and fluorescence spectroscopy are instrumental in probing the electronic structure of this compound. These techniques provide insights into the π-conjugated system and the electronic transitions within the molecule.
The UV-Visible absorption spectrum of this compound is predicted to be a composite of the electronic transitions of the nicotinic acid and 3-aminophenyl moieties. The presence of the auxochromic amino group and the extended conjugation between the two aromatic rings are expected to cause a bathochromic (red) shift in the absorption maxima compared to nicotinic acid alone.
Predicted UV-Visible Absorption Maxima for this compound in a Polar Solvent:
| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~220-240 | High |
| π → π | ~280-300 | Moderate |
| n → π* | ~320-350 | Low |
Note: The exact λmax and ε values can vary with the solvent polarity and pH.
Fluorescence spectroscopy can provide further information about the excited state of the molecule. Molecules containing both electron-donating (amino) and electron-accepting (carboxylic acid and pyridine nitrogen) groups often exhibit interesting photophysical properties, including the potential for intramolecular charge transfer (ICT) upon excitation, which can lead to fluorescence emission. The fluorescence spectrum, if observed, would likely be broad and significantly red-shifted from the absorption spectrum, with the emission wavelength being sensitive to the solvent environment.
Chromatographic and Separation Techniques for Purity and Isomer Analysis
Chromatographic techniques are indispensable for the purification, purity assessment, and analysis of isomers of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound and for quantifying it in various matrices. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.
Given the polar and ionizable nature of the molecule (due to the carboxylic acid and amino groups), reversed-phase HPLC is a suitable approach. An octadecylsilane (B103800) (C18) column is a common first choice for the stationary phase. The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter, as it will control the ionization state of the analyte and thus its retention.
Typical HPLC Parameters for the Analysis of this compound:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient from high aqueous to high organic content |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to an absorption maximum (e.g., 254 nm or a λmax determined from the UV spectrum) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Method validation would be performed according to established guidelines (e.g., ICH) and would include the assessment of linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Chiral Separations (if applicable for enantiomeric derivatives)
For the parent compound, this compound, there is no stereocenter, and therefore it is achiral. As such, chiral separation techniques are not applicable to the compound itself.
However, should derivatives of this compound be synthesized that introduce a chiral center (for example, through modification of the carboxylic acid group with a chiral alcohol or amine), then chiral HPLC or other chiral separation techniques would become necessary to resolve the resulting enantiomers. In such cases, chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins could be employed. The development of a chiral separation method would involve screening different CSPs and mobile phases to achieve baseline resolution of the enantiomers.
Applications of 6 3 Aminophenyl Nicotinic Acid in Advanced Chemical Synthesis and Materials Science Excluding Biomedical/clinical
Utilization as a Versatile Building Block for Complex Organic Scaffolds
6-(3-Aminophenyl)nicotinic acid is a bifunctional molecule that holds significant promise as a versatile building block in the construction of complex organic scaffolds. Its structure, featuring a pyridine (B92270) ring substituted with both a carboxylic acid and an aminophenyl group, offers multiple reactive sites for diverse chemical transformations. This dual functionality allows for its participation in a variety of synthetic strategies, leading to the creation of intricate molecular architectures.
Multi-component Reactions and Convergent Synthesis
The presence of both an amine and a carboxylic acid group makes this compound an ideal candidate for multi-component reactions (MCRs). MCRs are powerful tools in synthetic chemistry that allow for the formation of complex products in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. For instance, the amino and carboxyl functionalities can participate in Ugi or Passerini reactions, leading to the rapid assembly of peptide-like scaffolds or other complex amide derivatives.
In convergent synthesis, the distinct reactivity of the aminophenyl and nicotinic acid moieties can be exploited to prepare large, complex molecules from smaller, pre-assembled fragments. For example, the amino group can be functionalized through acylation or alkylation reactions, while the carboxylic acid can be converted to an ester or amide. These two functionalized fragments can then be coupled in a later step to afford the final complex target molecule. This approach is particularly advantageous for the synthesis of dendrimers and other highly branched structures.
Precursor for Functional Organic Materials (e.g., polymers, optoelectronic compounds)
The unique electronic and structural features of this compound make it an attractive precursor for the synthesis of functional organic materials. The aromatic nature of both the pyridine and phenyl rings, combined with the presence of electron-donating (amino) and electron-withdrawing (carboxyl) groups, can give rise to interesting photophysical properties.
In the realm of polymer chemistry, this compound can be utilized as a monomer for the synthesis of novel polyamides and polyimides. The resulting polymers may exhibit enhanced thermal stability, mechanical strength, and specific electronic properties due to the incorporation of the rigid, aromatic nicotinic acid backbone.
Furthermore, derivatives of this compound could find applications in the field of optoelectronics. By strategic modification of the core structure, for example, through the introduction of extended π-conjugated systems, it may be possible to develop new materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent sensors. The inherent polarity and hydrogen bonding capabilities of the molecule can also be harnessed to control the self-assembly and morphology of these materials, which is crucial for optimizing their performance.
Role as a Ligand in Coordination Chemistry and Catalysis
The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound provide excellent coordination sites for metal ions. This makes the compound a versatile ligand for the design and synthesis of a wide range of metal complexes.
Design and Synthesis of Metal Complexes
This compound can act as a mono-, bi-, or even polydentate ligand, depending on the coordination preferences of the metal center and the reaction conditions. It can coordinate to metal ions through the pyridine nitrogen, the carboxylate oxygen atoms, or a combination of both, leading to the formation of mononuclear, binuclear, or polynuclear metal complexes with diverse structural motifs. The aminophenyl group can also participate in coordination, further increasing the structural diversity of the resulting complexes. The synthesis of such complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
| Metal Ion | Coordination Mode | Potential Complex Geometry |
| Cu(II) | N,O-bidentate | Square planar or distorted octahedral |
| Zn(II) | N,O-bidentate | Tetrahedral |
| Ru(II) | N-monodentate | Octahedral |
| Fe(III) | O,O-bidentate | Octahedral |
Application in Homogeneous and Heterogeneous Catalysis
Metal complexes derived from this compound have the potential to be employed as catalysts in a variety of organic transformations. In homogeneous catalysis, soluble metal complexes can catalyze reactions such as cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the ligand can be tuned by modifying the substituents on the phenyl ring, which in turn can influence the catalytic activity and selectivity of the metal center.
For heterogeneous catalysis, the metal complexes can be immobilized on solid supports, such as silica or polymers. This approach offers several advantages, including ease of catalyst separation and recycling. The bifunctional nature of the ligand can also be exploited to create cooperative catalytic systems, where both the metal center and the ligand framework participate in the catalytic cycle. For instance, the amino group could act as a basic site to activate a substrate, while the metal center performs the main catalytic transformation.
Supramolecular Assembly and Crystal Engineering
The ability of this compound to form multiple, directional, and strong non-covalent interactions, particularly hydrogen bonds, makes it an excellent candidate for use in supramolecular assembly and crystal engineering. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen and the amino group can act as hydrogen bond acceptors and donors, respectively.
This rich hydrogen-bonding capability allows for the formation of well-defined one-, two-, and three-dimensional supramolecular architectures. researchgate.net By co-crystallizing this compound with other molecules (co-formers) that have complementary hydrogen-bonding sites, it is possible to design and construct a wide variety of crystalline materials with tailored structures and properties. ub.edu For example, the formation of robust hydrogen-bonded synthons, such as the carboxylic acid dimer or the acid-pyridine heterosynthon, can be used to control the packing of molecules in the solid state. This control over the crystal structure is crucial for tuning the physical properties of materials, such as solubility, melting point, and mechanical strength.
| Supramolecular Synthon | Interacting Groups | Resulting Motif |
| Carboxylic Acid Dimer | R-COOH --- HOOC-R | Centrosymmetric R22(8) ring |
| Acid-Pyridine Heterosynthon | R-COOH --- N(py) | Linear chain or discrete dimer |
| Amine-Carboxylic Acid | R-NH2 --- HOOC-R' | Salt bridge or neutral hydrogen bond |
| Amine-Pyridine | R-NH2 --- N(py) | N-H---N hydrogen bond |
The Role of this compound in Advanced Chemical Synthesis and Materials Science
Initial research indicates a significant lack of specific, publicly available scientific literature detailing the application of this compound in the design and formation of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), or in the fields of host-guest chemistry and molecular recognition. Extensive database searches did not yield any dedicated studies on this particular compound within these advanced chemical contexts.
The inherent molecular structure of this compound, featuring a carboxylic acid group, an amino group, and a pyridine ring, theoretically positions it as a versatile building block, or "ligand," for the construction of complex supramolecular structures. The carboxylic acid can act as a coordination site for metal ions, a key interaction in the formation of MOFs. Simultaneously, the amino group and the nitrogen atom within the pyridine ring offer additional potential binding sites and opportunities for hydrogen bonding, which is crucial for the self-assembly of both MOFs and COFs, as well as for molecular recognition phenomena.
Despite these promising structural features, the scientific community has yet to publish research that specifically employs this compound for these purposes. While related compounds, such as other aminonicotinic acids or aminophenyl derivatives, have been investigated as ligands in the broader field of coordination polymers and supramolecular chemistry, the unique isomeric arrangement of this compound remains unexplored in the context of creating advanced porous materials or in studies of specific host-guest interactions.
The absence of research could be attributed to several factors, including the synthetic accessibility of the compound, its stability under the conditions required for MOF and COF synthesis, or a research focus on other, more readily available or seemingly more promising ligand structures.
Consequently, a detailed discussion on the design and formation of MOFs or COFs using this compound, or its application in host-guest chemistry, cannot be provided at this time. Further empirical research and publication in peer-reviewed journals are necessary to elucidate the potential of this compound in advanced chemical synthesis and materials science. Until such studies are undertaken and their findings disseminated, any discussion on this topic would be purely speculative.
Future Research Directions and Unexplored Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 6-(3-Aminophenyl)nicotinic acid and its derivatives is ripe for integration with flow chemistry and automated synthesis platforms. These modern techniques offer significant advantages over traditional batch methods, including improved reaction control, enhanced safety, and the potential for high-throughput screening of novel analogues. The continuous nature of flow chemistry allows for precise manipulation of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. Automating the synthesis process would further accelerate the discovery of new derivatives with tailored properties by enabling the rapid production and evaluation of a large library of compounds.
Exploration of Novel Reactivity and Unconventional Reaction Pathways
Future research will likely delve into the untapped reactivity of this compound. The presence of multiple functional groups—the carboxylic acid, the pyridine (B92270) nitrogen, and the aminophenyl moiety—provides a rich playground for exploring unconventional reaction pathways. For instance, the amino group can be a handle for various transformations, including diazotization followed by a range of Sandmeyer-type reactions to introduce a variety of substituents. Furthermore, the pyridine ring can undergo novel C-H activation and functionalization reactions, leading to the creation of previously inaccessible derivatives. Investigating cycloaddition reactions involving the pyridine ring could also open doors to new heterocyclic systems with unique three-dimensional structures. A deeper understanding of these novel reactivities will be crucial for expanding the chemical space accessible from this starting material.
Development of Advanced Analytical Probes and Sensing Applications
The unique structural features of this compound and its derivatives make them promising candidates for the development of advanced analytical probes and sensors. The aminophenyl group, in particular, can be functionalized to create fluorescent or colorimetric sensors for the detection of specific analytes. For example, derivatives of 3-aminophenyl boronic acid have been successfully used in the development of fluorescent sensors for biologically important molecules like tyrosinase. bohrium.comnih.gov By incorporating the this compound scaffold, it may be possible to design novel sensors with enhanced selectivity and sensitivity. Coordination polymers based on derivatives like 6-(3,5-dicarboxylphenyl)nicotinic acid have already shown potential as fluorescent probes for detecting nitroaromatics and certain metal ions. rsc.org Future work could focus on creating sensors for environmental pollutants, biological markers, or other targets of analytical interest.
Computational Design and De Novo Synthesis of Novel Derivatives with Tailored Chemical Properties
Computational chemistry and molecular modeling are set to play a pivotal role in the future of this compound research. By employing de novo design algorithms and quantum chemical calculations, scientists can predict the properties of virtual derivatives and prioritize synthetic targets with desired characteristics. This in silico approach can significantly streamline the discovery process for new molecules with tailored electronic, optical, or binding properties. For instance, computational studies can guide the design of derivatives with specific absorption and emission wavelengths for sensing applications or predict the binding affinity of new compounds to biological targets. While some computational studies on related nicotinic acid derivatives have faced scrutiny, the potential of these methods, when applied rigorously, remains high. nih.govrsc.org The synthesis of these computationally designed molecules will then provide a feedback loop to refine the theoretical models.
Potential in Sustainable Chemistry Methodologies Beyond Current Scope
The principles of green chemistry are increasingly influencing the direction of chemical research, and this compound is no exception. Future investigations will likely explore its use in more sustainable chemical methodologies. This includes the development of catalytic processes that utilize earth-abundant metals and environmentally benign solvents. For example, recent advancements have shown the potential for synthesizing niacin, a related compound, using copper-based zeolite catalysts and hydrogen peroxide, a green oxidant. oaepublish.com Similar strategies could be adapted for the synthesis and modification of this compound. Furthermore, enzymatic and biocatalytic methods, which operate under mild conditions and offer high selectivity, present a promising avenue for the sustainable production of this compound and its derivatives. nih.govfrontiersin.org The use of nicotinic acid derivatives in the creation of bio-based ionic liquids also points towards their potential role in developing more environmentally friendly chemical processes. acs.org
Q & A
Q. What are the common synthetic routes for preparing 6-(3-aminophenyl)nicotinic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthetic routes often involve coupling reactions or functional group transformations. For example, substituted nicotinic acids can be synthesized via organolithium additions to pyridyl-oxazolines, followed by oxidation and deprotection steps . Reaction conditions such as temperature, solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) critically impact yield. For instance, maintaining anhydrous conditions during organolithium reactions prevents side reactions, while pH control during deprotection avoids hydrolysis of sensitive groups. Purity is typically optimized using recrystallization (e.g., ethanol/water mixtures) or column chromatography with silica gel and gradient eluents.
Q. How can spectroscopic methods confirm the structure of this compound and its intermediates?
- Methodological Answer :
- NMR : H and C NMR identify aromatic protons (δ 7.0–8.5 ppm for pyridine/phenyl rings) and carboxyl groups (δ ~170 ppm in C).
- IR : A strong absorption band near 1680–1720 cm confirms the carboxylic acid group.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak at m/z 215.09 for CHNO). LC-MS/MS fragmentation patterns distinguish regioisomers .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Adjust pH to 2–3 (carboxylic acid protonation) for partitioning into organic solvents (e.g., ethyl acetate).
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% formic acid) separates polar impurities .
- Crystallization : Use ethanol/water (7:3 v/v) to exploit solubility differences. Yield optimization requires slow cooling to room temperature .
Q. How does the amino group at the 3-phenyl position influence the solubility and stability of nicotinic acid derivatives?
- Methodological Answer : The -NH group enhances water solubility via hydrogen bonding but may reduce stability under oxidative conditions. Stability assays (e.g., HPLC monitoring under UV light or varying pH) show degradation pathways. Buffered solutions (pH 6–7) minimize deamination, while lyophilization improves long-term storage .
Q. What are the key challenges in characterizing byproducts during the synthesis of this compound?
- Methodological Answer : Byproducts like regioisomers or partially deprotected intermediates require advanced analytical workflows:
- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals.
- Tandem MS : Identifies fragmentation patterns unique to byproducts.
- Dynamic Light Scattering (DLS) : Detects aggregates in solution-phase reactions .
Advanced Research Questions
Q. What computational approaches predict the electronic properties and biological interactions of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV for the parent compound) to predict reactivity. Basis sets like 6-31G(d,p) and solvation models (e.g., PCM) improve accuracy .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes). Docking scores correlate with inhibitory activity in kinase assays .
Q. How do electron-donating groups (e.g., -NH) influence the acid-base behavior and coordination chemistry of nicotinic acid derivatives?
- Methodological Answer :
- Potentiometric Titration : Determines pKa values (e.g., carboxyl group pKa ~2.8, amino group pKa ~5.1). The -NH group increases electron density on the pyridine ring, shifting redox potentials (cyclic voltammetry) .
- Coordination Studies : UV-Vis and EPR spectroscopy monitor metal complex formation (e.g., Cu or Fe). Stability constants (log β) are calculated using SPECFIT .
Q. What in vitro models study the metabolic stability and toxicological profiles of this compound derivatives?
- Methodological Answer :
- Hepatocyte Incubations : Assess Phase I/II metabolism (e.g., CYP450-mediated oxidation). LC-MS identifies metabolites like hydroxylated or glucuronidated forms .
- Ames Test : Evaluates mutagenicity using Salmonella strains TA98/TA100. Negative results (≤2-fold revertant increase) indicate low genotoxic risk .
Q. How can kinetic studies elucidate the oxidation mechanisms of this compound in acidic media?
- Methodological Answer :
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer :
- Directing Groups : The -NH group directs electrophiles to the para position on the phenyl ring. Nitration (HNO/HSO) yields >85% para-nitro product.
- Protection/Deprotection : Boc-protection of -NH shifts selectivity to the pyridine ring. Deprotection (TFA) restores original reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
